

A Comprehensive Technical Guide to the Structure of DSPE-PEG36-MAL

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Compound of Interest		
Compound Name:	DSPE-PEG36-mal	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG36-MAL is a heterobifunctional lipid-polymer conjugate widely utilized in the fields of drug delivery, nanomedicine, and bioconjugation. Its structure is meticulously designed to integrate the self-assembly properties of phospholipids with the biocompatibility of polyethylene glycol (PEG) and the specific reactivity of a maleimide group. This unique combination allows for the creation of advanced drug delivery systems, such as liposomes and micelles, with extended circulation times and the ability to be functionalized with targeting ligands. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and the experimental methods used for its characterization.

Core Molecular Structure

DSPE-PEG36-MAL is an amphiphilic molecule composed of three distinct chemical moieties: a DSPE lipid anchor, a PEG36 hydrophilic spacer, and a terminal maleimide functional group.[1]

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This component serves as the
hydrophobic lipid anchor.[2] It consists of a glycerol backbone esterified with two saturated
18-carbon stearic acid chains and a phosphoethanolamine headgroup. The DSPE moiety
facilitates the incorporation of the molecule into the lipid bilayers of nanoparticles like
liposomes.[2][3][4]



- PEG36 (Polyethylene Glycol, 36 units): This is a hydrophilic and flexible polymer chain composed of 36 repeating ethylene oxide units. The PEG linker provides a "stealth" characteristic to nanoparticles, forming a hydrated layer on the surface that reduces non-specific protein binding and recognition by the immune system, thereby extending their circulation half-life in the bloodstream.[1][4]
- MAL (Maleimide): Located at the distal end of the PEG chain, the maleimide group is a
 highly specific reactive handle. It readily reacts with sulfhydryl (thiol) groups, such as those
 found on cysteine residues of peptides and proteins, to form a stable covalent thioether
 bond.[2][5] This reaction is most efficient at a pH range of 6.5-7.5.[5][6]

Below is a diagram illustrating the logical relationship between these core components.



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Figure 1: Structural Components of DSPE-PEG36-MAL

Physicochemical Properties

The quantitative properties of **DSPE-PEG36-MAL** are critical for its application in formulating nanomedicines. The data below has been compiled from various suppliers and technical data sheets.



Property	Value	Source(s)
Molecular Formula	C121H232N3O48P	[7][8]
Molecular Weight	~2528.10 g/mol	[7][8]
Purity	≥95%	[1][2]
Appearance	White solid powder or viscous liquid	[2][9]
Solubility	Soluble in chloroform and warm water	[2]
Storage Condition	-20°C, keep dry and protected from light	[1][6][8][9]

Note: The molecular weight is based on a discrete PEG length of 36 units. Commercial products often use polydisperse PEG, leading to an average molecular weight.

Experimental Protocols for Structural Characterization

The confirmation of the **DSPE-PEG36-MAL** structure and its purity relies on standard analytical techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a primary method for confirming the successful synthesis and structural integrity of the molecule.

- Objective: To verify the presence of the key functional groups: DSPE alkyl chains, PEG repeating units, and the maleimide ring.
- Methodology:
 - A sample of DSPE-PEG36-MAL is dissolved in a suitable deuterated solvent (e.g., CDCl₃).



- The sample is placed in an NMR spectrometer (e.g., 600 MHz).
- The ¹H NMR spectrum is acquired.
- Analysis: The spectrum is analyzed for characteristic peaks. A key signal for confirming the integrity of the maleimide group is the appearance of a singlet peak at approximately 6.68 ppm, which corresponds to the two protons on the double bond of the maleimide ring.[10]
 The absence of this peak would indicate that the maleimide ring has opened.[10] Other peaks corresponding to the fatty acid chains of DSPE and the repeating -(OCH2CH2)-units of PEG are also identified.

Ellman's Assay

This colorimetric assay is used to functionally verify the reactivity of the maleimide group.

- Objective: To confirm that the maleimide group is active and available for conjugation with thiol-containing molecules.
- Methodology:
 - Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is used, which reacts with free thiols to produce a yellow-colored product (TNB²⁻) that absorbs strongly at 412 nm.
 - A known concentration of a thiol-containing molecule (e.g., cysteine or a peptide) is prepared.
 - The DSPE-PEG36-MAL is added to the thiol solution, allowing the maleimide-thiol conjugation reaction to proceed.
 - After the reaction, Ellman's reagent is added to the solution.
 - Analysis: The absorbance is measured at 412 nm. A significant decrease in the
 concentration of free thiols compared to a control sample (without DSPE-PEG36-MAL)
 confirms that the maleimide group has successfully reacted, validating its functionality.[10]

The workflow for these characterization steps can be visualized as follows.



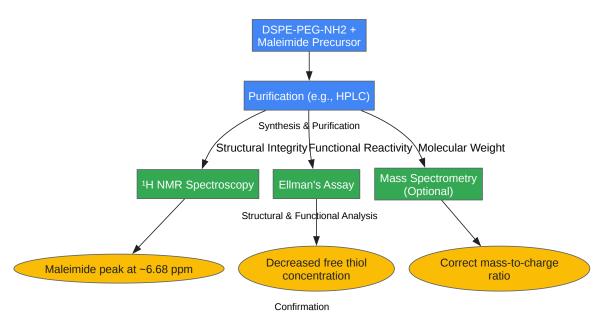


Figure 2: Workflow for DSPE-PEG36-MAL Characterization

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Figure 2: Workflow for DSPE-PEG36-MAL Characterization

Conclusion

The **DSPE-PEG36-MAL** molecule is a cornerstone of modern nanomedicine formulation, offering a powerful tool for creating stable, long-circulating, and targetable drug delivery vehicles. Its tripartite structure—comprising a lipid anchor, a stealth polymer, and a specific reactive group—is confirmed through rigorous analytical methods like NMR and functional assays. A thorough understanding of this structure is essential for drug development professionals aiming to harness its capabilities for creating next-generation therapeutics.



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